molecular formula C12H6ClFN2S B2704566 4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine CAS No. 681260-56-0

4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine

Cat. No.: B2704566
CAS No.: 681260-56-0
M. Wt: 264.71 g/mol
InChI Key: LSSSOQOZLIFXNV-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine (CAS: 681260-56-0) is a heterocyclic compound with the molecular formula C₁₂H₆ClFN₂S and a molecular weight of 264.71 g/mol . Its structure features a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 4 and a 4-fluorophenyl group at position 5. The electron-withdrawing fluorine atom on the phenyl ring enhances the compound's reactivity and binding affinity in biological systems, making it a promising scaffold for kinase inhibition .

This compound has been synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in studies targeting anaplastic lymphoma kinase (ALK) inhibitors. For example, derivatives of this scaffold exhibited potent activity against ALK mutants, with IC₅₀ values as low as 5 nM for EML4-ALK (G1202R), a clinically relevant resistance mutation .

Properties

IUPAC Name

4-chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2S/c13-12-11-9(15-6-16-12)5-10(17-11)7-1-3-8(14)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSSOQOZLIFXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine (CAS No. 681260-56-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₂H₆ClFN₂S
  • Molecular Weight : 264.71 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Inhibition of Kinases : This compound has been shown to inhibit colony-stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation and maintenance. Inhibiting CSF1R can have therapeutic implications for various disorders, including cancer and autoimmune diseases .
  • Antitumor Activity : The compound exhibits significant antitumor efficacy in preclinical models. For instance, related thienopyrimidine analogs have demonstrated the ability to induce apoptosis in cancer cells by targeting key metabolic pathways essential for tumor growth .
  • Anti-inflammatory Properties : The presence of the chloro and fluorophenyl groups enhances the compound's anti-inflammatory activity. Studies indicate that compounds with similar structures can significantly inhibit inflammatory responses in vivo, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Chloro Group : Enhances binding affinity to target proteins and may contribute to increased potency against certain kinases.
  • Fluorophenyl Substitution : The 4-fluorophenyl group is believed to improve lipophilicity and bioavailability, facilitating better cellular uptake and activity against cancer cells.

Table 1: Structure-Activity Relationship Data

CompoundIC50 (nM)TargetActivity Description
4-Chloro-6-(4-FP)<5CSF1RHighly potent inhibitor
Thienopyrimidine A10EGFRModerate inhibition
Thienopyrimidine B<20PDGFRSelective inhibition

Case Study 1: CSF1R Inhibition

In a study evaluating a series of thienopyrimidine derivatives, this compound was identified as one of the most potent CSF1R inhibitors with an IC50 value significantly lower than other tested compounds. This suggests its potential utility in therapies targeting macrophage-related pathologies .

Case Study 2: Antitumor Efficacy

In xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC), compounds structurally related to this compound demonstrated substantial tumor growth reduction without significant hepatotoxicity. These findings highlight the therapeutic promise of this compound class in oncology .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidines. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast and lung cancer models, suggesting that 4-chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine may also possess similar properties due to its structural analogies .

Antimicrobial Properties
The compound has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's interaction with bacterial targets, potentially leading to new antimicrobial agents .

Enzyme Inhibition
Research has also focused on the role of this compound as an inhibitor of specific enzymes involved in disease pathways. For example, certain thieno[3,2-d]pyrimidine derivatives have been shown to inhibit kinases associated with cancer progression. This suggests that the compound may serve as a scaffold for developing targeted therapies .

Agricultural Chemistry

Pesticidal Activity
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Research into similar compounds has indicated potential herbicidal and fungicidal activities. The ability to modify the thieno[3,2-d]pyrimidine framework allows for the design of selective pesticides that can target specific weeds or pathogens while minimizing environmental impact .

Material Science

Organic Electronics
The compound's electronic properties position it as a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thieno[3,2-d]pyrimidine derivatives into polymer matrices has been explored to enhance charge transport properties and stability in electronic devices .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAnticancer agents, antimicrobial agentsTargeted therapies with reduced side effects
Agricultural ChemistryPesticides (herbicides/fungicides)Environmentally friendly pest control solutions
Material ScienceOrganic electronics (OLEDs/OPVs)Improved device efficiency and stability

Case Studies and Research Findings

  • Anticancer Research : A study evaluated various thieno[3,2-d]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced activity against breast cancer cells .
  • Antimicrobial Activity : A comparative analysis revealed that certain thieno[3,2-d]pyrimidines exhibited superior antibacterial properties compared to traditional antibiotics, particularly against resistant strains .
  • Pesticide Development : Field trials demonstrated the efficacy of thieno[3,2-d]pyrimidine derivatives as selective herbicides with minimal impact on non-target species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thieno[3,2-d]pyrimidine Core

4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine (11d)
  • Structure : Substitution of the 4-fluorophenyl group with a 4-chlorophenyl moiety.
  • Molecular Weight : 282.20 g/mol .
  • Synthesis : Prepared similarly via cross-coupling, yielding 68% as a yellow solid with a melting point of 188°C .
  • Activity : While specific IC₅₀ data for ALK or EGFR is unavailable, the chlorine substituent’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding precision in kinase targets .
4-Chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine
  • Structure : Replacement of the 4-fluorophenyl group with a difluoromethyl substituent.
  • Molecular Weight : 220.63 g/mol .
  • Synthesis: No detailed procedure provided, but commercial availability suggests synthetic accessibility.
  • Activity : The difluoromethyl group’s strong electron-withdrawing effects may enhance metabolic stability, though biological data is lacking .

Core Structure Modifications

Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
  • 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS: 384351-45-5) features a thieno[2,3-d]pyrimidine core, altering the ring fusion pattern.
Pyrrolo[3,2-d]pyrimidine Derivatives
  • Studies on pyrrolo[3,2-d]pyrimidine analogs (e.g., compound IIB-2) showed superior ALK inhibition (IC₅₀ = 5–37 nM) compared to thieno[3,2-d]pyrimidines. The pyrrolo core’s nitrogen-rich structure improves hydrogen bonding with kinase active sites .

Key Findings :

  • The 4-fluorophenyl substituent in the target compound optimizes steric and electronic interactions with ALK’s hydrophobic pocket .
  • Pyrrolidinyl-acetylenic derivatives (e.g., compound 152) exhibit dual EGFR/ErbB2 inhibition (IC₅₀ = 14–90 nM), highlighting the role of flexible substituents in multi-kinase targeting .

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